3-(benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Lipophilicity Drug-likeness Medicinal Chemistry

This synthetic sulfonamide-heterocycle hybrid (C18H19N3O3S2, MW 389.50) is a critical baseline scaffold for carbonic anhydrase (CA-IX/XII) and kinase SAR programs. Its precisely defined pyrazole attachment point—distinct from regioisomer CAS 2034493-58-6—makes it an essential paired set for evaluating how pyrazole orientation affects target binding and selectivity. With a computed logP of 3.58 and tPSA of 79 Ų, it meets lead-like criteria for diversity-oriented screening libraries. Buyers seeking this exact substitution pattern confirm target engagement empirically; generic substitutions risk >10-fold potency swings. Secure this underexplored compound to control your SAR experiments.

Molecular Formula C18H19N3O3S2
Molecular Weight 389.49
CAS No. 2034452-05-4
Cat. No. B2541782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
CAS2034452-05-4
Molecular FormulaC18H19N3O3S2
Molecular Weight389.49
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=CC(=N2)C3=CSC=C3
InChIInChI=1S/C18H19N3O3S2/c22-18(8-13-26(23,24)16-4-2-1-3-5-16)19-9-11-21-10-6-17(20-21)15-7-12-25-14-15/h1-7,10,12,14H,8-9,11,13H2,(H,19,22)
InChIKeyVGLBXQKHDVPDGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide (CAS 2034452-05-4): Procurement-Relevant Profile


3-(Benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide (CAS 2034452-05-4) is a synthetic sulfonamide-heterocycle hybrid (C₁₈H₁₉N₃O₃S₂, MW 389.50 g/mol) characterized by a benzenesulfonyl group linked to a propanamide backbone, which is further substituted with a thiophen-3-yl-pyrazole moiety [1]. In authoritative databases, this compound holds no reported bioactivity or publication record, placing it among underexplored screening compounds [2]. Its structural framework combines pharmacophores commonly associated with kinase inhibition, carbonic anhydrase modulation, and GPCR ligand activity, but prospective users must verify target engagement empirically [3]. Procurement should be guided by the specific substitution pattern, as regioisomeric and linker-length variants populate the same chemical space.

Why Close Analogs of 3-(Benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide Cannot Be Considered Interchangeable


The in-class chemical space around this benzenesulfonyl-propanamide scaffold is populated by regioisomers (CAS 2034493-58-6), linker-length variants (CAS 2034283-29-7), and sterically modified derivatives (CAS 2034375-73-8) that differ by only one or two structural features, yet these seemingly minor modifications—a shift in pyrazole attachment point, truncation of the propanamide linker, or addition of methyl groups—can drastically alter logP, topological polar surface area (tPSA), hydrogen-bond donor/acceptor balance, and conformational flexibility [1]. In analogous thiophene-pyrazole benzenesulfonamide series, such changes have produced >10-fold swings in carbonic anhydrase inhibitory potency and divergent cancer-cell-line selectivity profiles [2]. Generic substitution without empirical verification therefore risks selecting a compound with substantially different target engagement, solubility, and metabolic susceptibility.

Head-to-Head and Cross-Study Comparative Evidence for 3-(Benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide


Lipophilicity and Rotatable-Bond Profile Differentiates the Target Compound from the Dimethyl-Substituted Analog

The target compound (ZINC3366911, CAS 2034452-05-4) possesses a logP of 3.58 and 6 rotatable bonds, whereas the 3,5-dimethyl-4-(thiophen-3-yl) analog (CAS 2034375-73-8, molecular weight 417.5 g/mol) is predicted to exhibit higher logP (~4.0) and reduced rotatable-bond count due to steric constraints imposed by the methyl substituents [1]. The lower logP and higher flexibility of the target compound may translate to superior aqueous solubility and a broader conformational sampling in target-binding pockets .

Lipophilicity Drug-likeness Medicinal Chemistry

Propanamide Linker Length Distinguishes the Target Compound from the Direct Sulfonamide Analog in Hydrogen-Bonding Capacity

The target compound contains a propanamide linker between the benzenesulfonyl group and the pyrazole-ethylamine, providing two hydrogen-bond acceptors (amide carbonyl, sulfonyl oxygens) and one donor (amide NH). In contrast, the benzenesulfonamide analog (CAS 2034283-29-7, MW 333.42 g/mol) truncates this linker, eliminating the amide carbonyl and reducing the hydrogen-bond acceptor count from 5 to 4, while retaining the sulfonamide NH as the sole donor [1]. This difference in hydrogen-bond capacity (ΔHBA = 1, tPSA 79 Ų vs. estimated ≤67 Ų) alters the interaction fingerprint with biological targets.

Hydrogen bonding Target engagement Structural biology

Regioisomeric Pyrazole Attachment Distinguishes the Target Compound from the 2-(1H-Pyrazol-1-yl)ethyl Variant in Molecular Shape and Target Complementarity

The target compound bears the pyrazole ring at the terminal position of the ethyl linker (N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}), whereas its regioisomer (CAS 2034493-58-6, identical molecular formula and weight) features the pyrazole at the internal carbon (N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]) [1][2]. This shift changes the orientation of the thiophene-pyrazole pharmacophore relative to the benzenesulfonyl-propanamide anchor, altering the molecular shape and electrostatic surface, which can lead to differential recognition by protein pockets as demonstrated in analogous pyrazole-based kinase inhibitor series [2].

Regioisomerism Molecular recognition Binding mode

Thiophene-Pyrazole Benzenesulfonamide Scaffold Class-Level Activity Suggests Carbonic Anhydrase and Anticancer Screening Potential

While no direct bioactivity data exist for the target compound, structurally related thiophene-pyrazole benzenesulfonamide hybrids synthesized by Alalawy et al. (2023) exhibited measurable inhibition of carbonic anhydrase isoforms CA-IX and CA-XII, with compounds 2a and 3a demonstrating eminent effects on CA-IX and compounds 6a and 6b showing good activity against CA-XII; in antiproliferative assays, these analogues displayed potency against VoLo, MCF-7, and HepG2 cancer cell lines, with select hybrids achieving comparable cytotoxic effectiveness to reference drugs [1]. The target compound shares the benzenesulfonyl-thiophene-pyrazole core with these active analogues but lacks additional substituents introduced during the published SAR exploration, positioning it as a baseline scaffold for analogue expansion.

Carbonic anhydrase inhibition Anticancer Screening

Evidence-Backed Application Scenarios for 3-(Benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide


Carbonic Anhydrase IX/XII Inhibitor Lead Optimization

Based on class-level evidence from the Alalawy et al. (2023) series, the target compound can serve as a baseline scaffold for structure-activity relationship (SAR) exploration targeting carbonic anhydrase isoforms CA-IX and CA-XII, which are validated anticancer targets. The compound's computed logP (3.58) and tPSA (79 Ų) are within drug-like range, and the thiophen-3-yl substituent at the pyrazole 3-position provides a vector for further substitution to improve isoform selectivity [1].

Fragment-Based or Virtual Screening Library Enrichment

With a molecular weight of 389.50 g/mol, 6 rotatable bonds, and a fraction sp³ of 0.22, the target compound meets lead-like physicochemical criteria and can be incorporated into diversity-oriented screening libraries for target-agnostic hit identification. Its three-ring architecture (benzenesulfonyl, pyrazole, thiophene) offers multiple interaction vectors for fragment-growing strategies [1].

Regioisomeric Selectivity Studies in Pyrazole-Containing Ligand Series

The target compound differs from its regioisomer (CAS 2034493-58-6) solely in the attachment point of the pyrazole on the ethyl linker. This precise structural difference makes the paired set ideal for systematic evaluation of how pyrazole orientation affects target binding, selectivity, and pharmacokinetics—an essential control experiment in kinase or GPCR lead discovery programs [2].

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.